1-(4-Bromophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-BROMOPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles
Preparation Methods
The synthesis of 1-(4-BROMOPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, typically starting with the preparation of the core chromeno[2,3-c]pyrrole structure. This can be achieved through a series of cyclization reactions, often involving the use of bromophenyl and methylpyridinyl precursors. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Chemical Reactions Analysis
1-(4-BROMOPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities that make it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(4-BROMOPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Chromeno derivatives: These compounds also contain the chromeno moiety and are known for their chemical versatility and biological properties
The uniqueness of 1-(4-BROMOPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H17BrN2O3 |
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Molecular Weight |
461.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H17BrN2O3/c1-13-6-11-18-17(12-13)22(28)20-21(15-7-9-16(25)10-8-15)27(24(29)23(20)30-18)19-5-3-4-14(2)26-19/h3-12,21H,1-2H3 |
InChI Key |
BTJZCZWQKVNERD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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